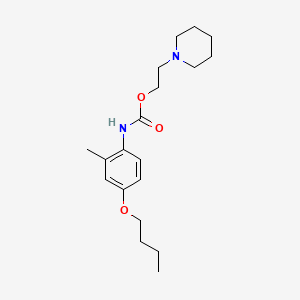
Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester is a chemical compound with potential applications in various fields of scientific research. It is characterized by its unique structure, which includes a carbanilic acid core substituted with a butoxy group at the 4-position, a methyl group at the 2-position, and a piperidinoethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-piperidinoethanol. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine moieties, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Carbanilic acid, m-((pentyloxy)methyl)-, 2-piperidinoethyl ester
- Carbanilic acid, m-((hexyloxy)methyl)-, 2-piperidinoethyl ester
Uniqueness
Carbanilic acid, 4-butoxy-2-methyl-, 2-piperidinoethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63986-45-8 |
|---|---|
Molecular Formula |
C19H30N2O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl N-(4-butoxy-2-methylphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O3/c1-3-4-13-23-17-8-9-18(16(2)15-17)20-19(22)24-14-12-21-10-6-5-7-11-21/h8-9,15H,3-7,10-14H2,1-2H3,(H,20,22) |
InChI Key |
MEDZNVSJGXLLCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Xantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-(2-hydroxypropyl)-9-methoxy-](/img/structure/B13777077.png)
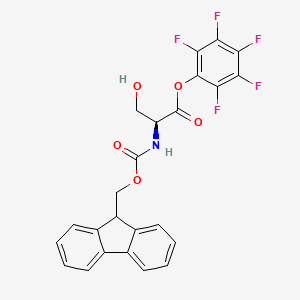
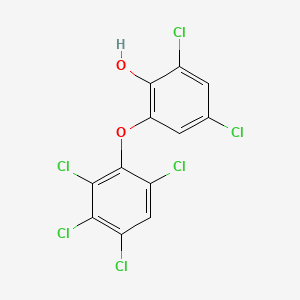
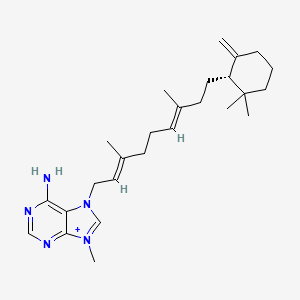
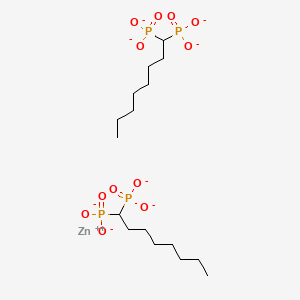
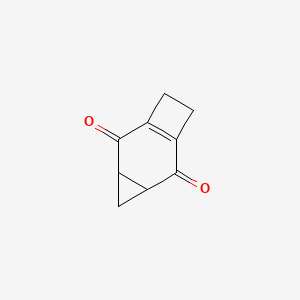
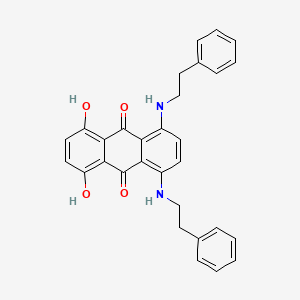


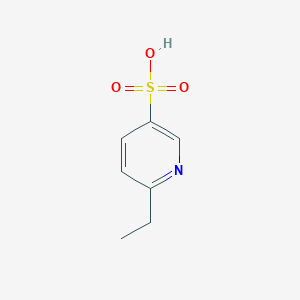
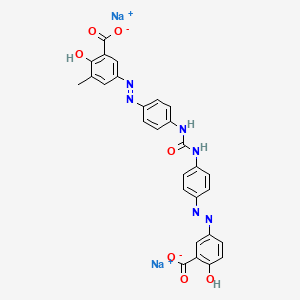

![Methyl 2-[[(trimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B13777153.png)
